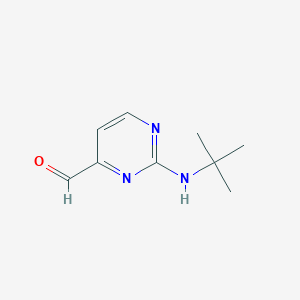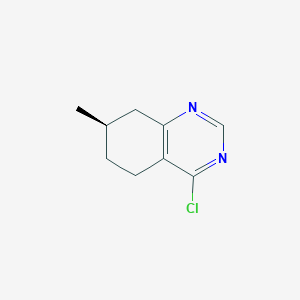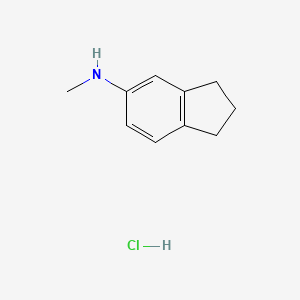![molecular formula C8H6FN3O B11911833 1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B11911833.png)
1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of a fluoromethyl group and an aldehyde functional group makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
The synthesis of 1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde typically involves multi-step procedures. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the annulation of pyridine rings with triazole backbones, which can be achieved through heating under reflux in the presence of specific reagents . Industrial production methods often rely on these synthetic routes but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include mild temperatures and the use of catalysts to enhance reaction rates. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Applications De Recherche Scientifique
1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can be compared with other similar compounds such as:
1-(Chloromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: Similar in structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and biological activity.
1-(Bromomethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: Contains a bromomethyl group, which can undergo different substitution reactions compared to the fluoromethyl derivative.
1-(Hydroxymethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde: Features a hydroxymethyl group, making it more hydrophilic and altering its interaction with biological targets.
The uniqueness of this compound lies in its balance of stability, reactivity, and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H6FN3O |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
1-(fluoromethyl)imidazo[4,5-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6FN3O/c9-5-12-6-2-1-3-10-8(6)11-7(12)4-13/h1-4H,5H2 |
Clé InChI |
WLAHLOWKHYDFCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(N2CF)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


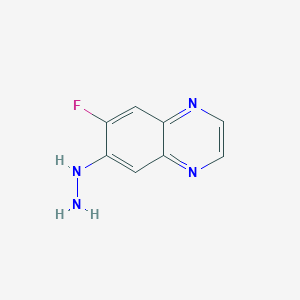
![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)



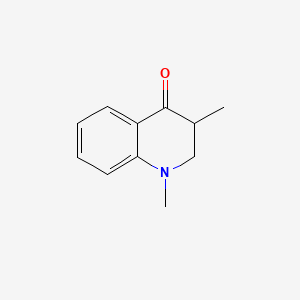

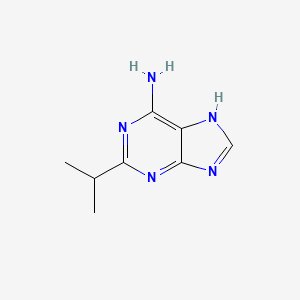

![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
